REACTION_CXSMILES
|
CN(C)C=O.[C:6]([NH:9][C:10]1[N:19]=[C:18]([OH:20])[C:17]2[C:12](=[N:13][CH:14]=[C:15]([CH:21]=O)[N:16]=2)[N:11]=1)(=[O:8])[CH3:7].[NH2:23][C:24]1[CH:34]=[CH:33][C:27]([C:28]([O:30][CH2:31][CH3:32])=[O:29])=[CH:26][CH:25]=1.B.CNC>C(O)(=O)C>[C:6]([NH:9][C:10]1[NH:19][C:18](=[O:20])[C:17]2[C:12](=[N:13][CH:14]=[C:15]([N:16]=2)[CH2:21][NH:23][C:24]2[CH:25]=[CH:26][C:27]([C:28]([O:30][CH2:31][CH3:32])=[O:29])=[CH:33][CH:34]=2)[N:11]=1)(=[O:8])[CH3:7] |f:3.4|
|
Name
|
|
Quantity
|
3.07 g
|
Type
|
reactant
|
Smiles
|
CN(C=O)C
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C(C)(=O)NC1=NC2=NC=C(N=C2C(=N1)O)C=O
|
Name
|
|
Quantity
|
3.3 g
|
Type
|
reactant
|
Smiles
|
NC1=CC=C(C(=O)OCC)C=C1
|
Name
|
|
Quantity
|
50 mL
|
Type
|
solvent
|
Smiles
|
C(C)(=O)O
|
Name
|
|
Quantity
|
1 g
|
Type
|
reactant
|
Smiles
|
B.CNC
|
Name
|
|
Quantity
|
15 mL
|
Type
|
solvent
|
Smiles
|
C(C)(=O)O
|
Control Type
|
AMBIENT
|
Type
|
CUSTOM
|
Details
|
is stirred at ambient temperature for 30 minutes
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
STIRRING
|
Details
|
The mixture is stirred for an additional 20 minutes
|
Duration
|
20 min
|
Type
|
TEMPERATURE
|
Details
|
heated to 60° C for 10 minutes
|
Duration
|
10 min
|
Type
|
TEMPERATURE
|
Details
|
cooled to 25° C
|
Type
|
FILTRATION
|
Details
|
The precipitate is collected by filtration
|
Type
|
WASH
|
Details
|
washed with acetic acid and ether
|
Type
|
CUSTOM
|
Details
|
dried
|
Type
|
CUSTOM
|
Details
|
The crude product is crystallized from 50 ml of dimethylformamide, with dilution by 20 ml ether
|
Reaction Time |
30 min |
Name
|
|
Type
|
product
|
Smiles
|
C(C)(=O)NC1=NC2=NC=C(CNC3=CC=C(C(=O)OCC)C=C3)N=C2C(N1)=O
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |